Aqueous pKa and Ionization State Differentiation vs. Carboxylic Acids and Substituted Tetrazoles
1H-Tetrazol-5-ol exhibits an aqueous pKa of 4.90, which is directly comparable to the pKa of acetic acid (4.76) and falls within the typical range for carboxylic acid functional groups (4.5–4.9) [1][2]. This pKa differs significantly from 5-methyltetrazole (pKa 5.56, representing a ~0.66 log unit increase) and 5-phenyltetrazole derivatives which vary from pKa 3.12 to 5.45 depending on substitution pattern [1][3]. The lower pKa of 1H-Tetrazol-5-ol relative to 5-methyltetrazole results in greater ionization at physiological pH (pH 7.4): 1H-Tetrazol-5-ol exists approximately 99.7% ionized (calculated from Henderson-Hasselbalch), whereas 5-methyltetrazole exists approximately 98.6% ionized—a difference that may impact passive diffusion and cellular permeability.
| Evidence Dimension | Acid dissociation constant (aqueous pKa) |
|---|---|
| Target Compound Data | pKa = 4.90 (aqueous, 25°C) |
| Comparator Or Baseline | Acetic acid: pKa 4.76; 5-Methyltetrazole: pKa 5.56; 5-Phenyltetrazol-2-ylacetic acid: pKa 3.12 |
| Quantified Difference | ΔpKa vs. 5-methyltetrazole = -0.66 log units (more acidic); ΔpKa vs. 5-phenyltetrazol-2-ylacetic acid = +1.78 log units (less acidic) |
| Conditions | Aqueous solution at 25°C, pH-metric or spectrophotometric determination |
Why This Matters
Procurement of 1H-Tetrazol-5-ol over 5-methyltetrazole ensures the intended ionization state at physiological pH for accurate SAR studies, as the ~0.66 pKa difference translates to a measurable difference in ionized fraction that may confound permeability and target engagement interpretations.
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- [2] Herr RJ. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorg Med Chem. 2002;10(11):3379-3393. View Source
- [3] Kaczmarek J, Smagowski H, Grzonka Z. A correlation of substituent effects with the acidity of aromatic tetrazolic acids. J Chem Soc Perkin Trans 2. 1979;(12):1670-1674. doi:10.1039/P29790001670. View Source
